molecular formula C7H5BrFI B1450578 3-Fluoro-2-iodobenzyl bromide CAS No. 1261675-04-0

3-Fluoro-2-iodobenzyl bromide

Cat. No.: B1450578
CAS No.: 1261675-04-0
M. Wt: 314.92 g/mol
InChI Key: LQOWWTYOLGCJNG-UHFFFAOYSA-N
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Description

This compound is a versatile building block used in various applications, including industrial research, agrochemicals, and medical studies . It is particularly valuable due to its unique combination of fluorine, iodine, and bromine atoms, which impart distinct chemical properties.

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-iodobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromide group allows it to act as an alkylating agent, which can modify nucleophilic sites on biomolecules . This compound is often used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form new carbon-carbon bonds . Additionally, this compound can participate in halogen exchange reactions, further expanding its utility in biochemical synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying key signaling pathways, gene expression, and cellular metabolism. For instance, its alkylating properties can lead to the modification of DNA and proteins, potentially affecting gene expression and protein function . In some cases, this compound may induce apoptosis or cell cycle arrest, depending on the concentration and exposure duration . The impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . For example, its interaction with DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription . Additionally, this compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity . The presence of fluorine and iodine atoms in its structure enhances its reactivity and specificity in biochemical reactions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its effectiveness. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects highlight the importance of careful handling and storage of the compound to maintain its efficacy in research applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Studies have shown that there are threshold effects, where a certain concentration of this compound is required to elicit a significant biological response . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . Its role as an alkylating agent allows it to participate in reactions that modify metabolic intermediates, potentially altering the overall metabolic profile of cells . The compound’s interactions with specific enzymes can lead to changes in enzyme activity, affecting the rates of metabolic reactions and the production of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it may localize to particular compartments or organelles, where it can exert its biochemical effects . The distribution of this compound within tissues can also affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modify cytoplasmic enzymes and signaling molecules . The precise localization of this compound within cells can influence its ability to modulate cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodobenzyl bromide typically involves the bromination of 3-fluoro-2-iodotoluene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the benzyl position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, thiols, or ethers.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation and Reduction: Benzaldehydes, benzoic acids, or benzyl alcohols.

Scientific Research Applications

3-Fluoro-2-iodobenzyl bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Fluoro-2-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:

    3-Fluorobenzyl bromide: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodobenzyl bromide:

    4-Fluoro-2-iodobenzyl bromide: Has a different substitution pattern, leading to variations in reactivity and applications.

The unique combination of fluorine, iodine, and bromine atoms in this compound makes it particularly valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOWWTYOLGCJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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